molecular formula C25H29FN4O2 B14945341 3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione

3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14945341
M. Wt: 436.5 g/mol
InChI Key: IFDYZNHAAXEGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves multiple steps, typically starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The piperazine moiety is then introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine ring .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-(4-FLUOROPHENYL)PIPERAZINO]PIPERIDINO}-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its combination of a pyrrole ring, piperazine moiety, and fluorophenyl group, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H29FN4O2

Molecular Weight

436.5 g/mol

IUPAC Name

3-[4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C25H29FN4O2/c26-19-6-8-20(9-7-19)27-14-16-28(17-15-27)21-10-12-29(13-11-21)23-18-24(31)30(25(23)32)22-4-2-1-3-5-22/h1-9,21,23H,10-18H2

InChI Key

IFDYZNHAAXEGOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.